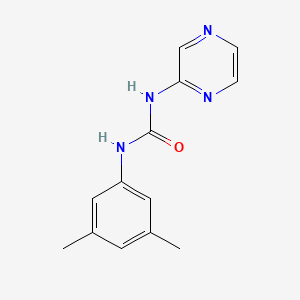
N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide
Descripción general
Descripción
N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide, also known as DPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPA belongs to the class of diphenylmethylpiperazine derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide is not fully understood, but it has been found to modulate several neurotransmitter systems, including GABA, glutamate, and serotonin. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to modulate several biochemical and physiological processes. It has been found to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may protect against neurodegeneration and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale studies. This compound has also been found to exhibit low toxicity and good bioavailability, making it suitable for in vivo studies. However, this compound has some limitations. It is not water-soluble, which may limit its use in certain experimental setups. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide research. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Overall, this compound has significant potential for therapeutic applications and warrants further investigation.
Aplicaciones Científicas De Investigación
N-(diphenylmethyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticonvulsant, antidepressant, anxiolytic, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In addition, this compound has been found to exhibit antitumor and antimicrobial properties, making it a promising candidate for cancer and infectious disease research.
Propiedades
IUPAC Name |
N-benzhydryl-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c27-24(18-28-23-16-15-19-9-7-8-14-22(19)17-23)26-25(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,25H,18H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHSGGAXFFNVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4669648.png)


![2-({[(4-nitrobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4669675.png)
![3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4669678.png)
![4-fluoro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4669682.png)

![1-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4669706.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4669712.png)
![3-(3-bromophenyl)-N-[1-(3-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4669716.png)
